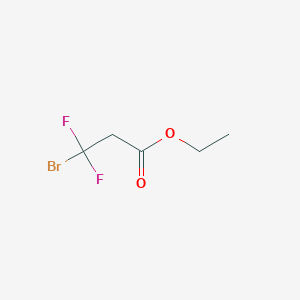

Ethyl 3-bromo-3,3-difluoropropanoate

説明

Significance of Halogenation in Organic Chemistry

Halogenation is a fundamental process in organic chemistry that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into an organic compound. chemistrytalk.org This process is a cornerstone of organic synthesis, enabling the creation of a vast array of halogenated compounds with unique properties and wide-ranging industrial applications. jk-sci.com The introduction of a halogen atom can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com

The significance of halogenation lies in its ability to:

Modify Reactivity: Halogen atoms are electron-withdrawing, which can increase the reactivity of a compound, making it susceptible to further chemical transformations. allen.in The carbon-halogen bond can serve as a reactive site for various reactions. jk-sci.com

Impart New Properties: Introducing halogens can bestow new functionalities upon a compound. For instance, in the manufacturing of plastics and polymers, halogenation is used to produce materials like polyvinyl chloride (PVC) and Teflon. chemistrytalk.org

Serve as Intermediates: Halogenated compounds are often not the final product but act as versatile intermediates. The halogen can be replaced through reactions like hydrolysis, alcoholysis, and amination to produce a variety of derivatives. jk-sci.com

Create Bioactive Compounds: Halogenation is widely employed in the synthesis of pharmaceuticals and agrochemicals. The presence of a halogen can enhance the efficacy, stability, or selectivity of these molecules, leading to their use as antibiotics, antiviral agents, herbicides, and insecticides. numberanalytics.com

Halogenation reactions can proceed through different mechanisms, including free radical substitution, electrophilic substitution, and addition reactions, depending on the substrate and the specific halogen used. chemistrytalk.org

Importance of Alpha-Halogenated Esters

Alpha-halogenated esters are a specific class of organic compounds with the general structure RCHXCO₂R', where 'X' is a halogen located on the carbon atom adjacent (the alpha-carbon) to the ester's carbonyl group. wikipedia.org These compounds are highly valuable in organic synthesis primarily because they serve as potent alkylating agents and versatile building blocks for more complex molecules. wikipedia.orgfiveable.me

The reactivity of these esters is attributed to the presence of two key features:

The electron-withdrawing effect of the carbonyl group polarizes the adjacent carbon-halogen bond, making the alpha-carbon more susceptible to nucleophilic attack. nih.gov

The alpha-hydrogens are acidic and can be removed by a base, forming an enolate intermediate which can then react with electrophiles.

This reactivity makes alpha-halogenated esters crucial intermediates in several important synthetic transformations. For example, they are key reactants in the Darzens reaction, where they react with ketones or aldehydes to form α,β-epoxy esters, also known as glycidic esters. wikipedia.org They are also used in the synthesis of amino acids via nucleophilic substitution of the halide with ammonia. wikipedia.org The introduction of a halogen at the alpha position provides a reactive handle that allows chemists to construct complex molecular architectures from simpler starting materials. fiveable.me

Research Trajectories Involving Ethyl 3-bromo-3,3-difluoropropanoate

This compound is a halogenated ester that has garnered attention as a specialized reagent in organic synthesis. Its structure incorporates both bromine and fluorine atoms, offering unique reactivity.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇BrF₂O₂ nih.gov |

| Molecular Weight | 217.01 g/mol nih.gov |

| CAS Number | 105836-29-1 nih.gov |

| Canonical SMILES | CCOC(=O)CC(F)(F)Br nih.gov |

| InChI Key | TUEMOTWJONNCFM-UHFFFAOYSA-N nih.gov |

| Topological Polar Surface Area | 26.3 Ų guidechem.com |

| Complexity | 127 guidechem.com |

Research Applications

Research has demonstrated the utility of this compound as a precursor for introducing difluoromethyl groups into more complex molecules. One notable application is in the direct cross-coupling reaction with coumarins and quinolinones. rsc.org This method, promoted by a halogen bond, allows for the synthesis of a variety of structurally diverse difluoroalkylated coumarin (B35378) and quinolinone derivatives under mild conditions. rsc.org Significantly, some of the synthesized compounds from these reactions have shown potent antitumor efficacy against certain cancer cell lines. rsc.org

The compound is also a valuable precursor in other synthetic pathways. For instance, it can be used in the synthesis of Ethyl 3,3-difluoroacrylate. acs.org The presence of the bromine atom provides a leaving group for elimination reactions, while the difluoro group remains to functionalize the resulting product. This highlights its role as a building block for creating fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 3-bromo-3,3-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEMOTWJONNCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447699 | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105836-29-1 | |

| Record name | Propanoic acid, 3-bromo-3,3-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Bromo 3,3 Difluoropropanoate

Radical Addition and Oxidation Routes

Radical reactions offer a powerful method for forming the carbon-carbon bonds necessary to construct the propanoate backbone. These methods typically involve the addition of a bromodifluoromethyl radical to a two-carbon unit.

The radical addition of halocarbons to alkenes is a well-established method. In the context of synthesizing difluoropropanoates, the reaction between a difluorobromomethyl radical source and an enol ether is a key strategy. While the reaction involving ethyl vinyl ether is more commonly documented to produce the 2,2-difluoro isomer, a pathway targeting the 3,3-difluoro isomer can be proposed.

The generation of the crucial bromodifluoromethyl radical (•CF₂Br) from dibromodifluoromethane (B1204443) (CF₂Br₂) can be initiated by sodium dithionite (B78146) (Na₂S₂O₄). However, the subsequent addition to ethyl vinyl ether would lead to a radical intermediate that, upon oxidation and hydrolysis, typically yields the 2,2-difluoro isomer.

For the synthesis of the target 3,3-difluoro isomer, a more chemically logical approach involves the radical addition of •CF₂Br to ethyl acrylate. This reaction forms the correct carbon skeleton, which can then be further manipulated.

| Step | Reagents & Conditions | Intermediate/Product | Yield |

| 1. Radical Addition | Dibromodifluoromethane, Ethyl acrylate, Na₂S₂O₄, NaHCO₃, in MeCN/H₂O | Ethyl 3-bromo-2-(bromodifluoromethyl)propanoate | Moderate |

| 2. Reductive Debromination | Zinc, Acetic acid | Ethyl 3-bromo-3,3-difluoropropanoate | Varies |

This table represents a proposed pathway, as direct literature for this specific sequence is sparse.

Photochemical methods provide an alternative for generating the necessary radicals. Ultraviolet (UV) irradiation can initiate the homolytic cleavage of the C-Br bond in dibromodifluoromethane, generating the •CF₂Br radical.

This radical can then add across the double bond of a suitable substrate like ethyl acrylate. The resulting adduct would be an intermediate that requires further chemical transformation, such as oxidation, to yield the final product. A plausible, albeit less direct, route involves the oxidation of a precursor like ethyl 3-bromo-3,3-difluoropropenoate. One documented method alludes to the use of Caro's acid (peroxymonosulfuric acid) for such an oxidation, which would saturate the double bond. chemicalbook.com

| Reagent 1 | Reagent 2 | Conditions | Product |

| Ethyl 3-bromo-3,3-difluoropropenoate | Caro's Acid (H₂SO₅) | 24 hours | This compound |

Transformations from Fluorinated Precursors

Building upon commercially available or readily synthesized fluorinated molecules is a common and efficient strategy in fluorine chemistry.

The reaction of 2,2,3,3-tetrafluoroxetane with alcohols or ethers is a known method for producing functionalized difluoro compounds. However, research indicates that this reaction exhibits specific regioselectivity. The reaction with diethyl ether in the presence of a Lewis acid, or with ethanol (B145695) and HBr, has been shown to yield the ethyl 3-bromo-2,2-difluoropropanoate isomer. cymitquimica.com

The ring-opening of the oxetane (B1205548) occurs in a manner where the bromine adds to the terminal carbon (C4), and the ethoxy group derives from the ether or alcohol at the C3 position, which becomes the carbonyl carbon of the resulting ester. This leads exclusively to the 2,2-difluoro isomer, not the 3,3-difluoro target of this article. Therefore, this method, as described, is not a viable route to this compound. The regiochemical outcome is governed by the stability of the intermediates formed during the ring-opening process. chemistrysteps.commasterorganicchemistry.com

A more direct and plausible route involves the functionalization of a pre-existing ethyl propanoate skeleton that already contains the gem-difluoro group at the 3-position. The direct bromination of ethyl 3,3-difluoropropanoate at the α-position (C2) is challenging. A more common strategy is the bromination of a precursor alcohol.

However, for the synthesis of the target compound, the required transformation is the bromination of the precursor ethyl 3,3-difluoropropanoate. This can be achieved through radical bromination at the 2-position, but the target requires bromination at the 3-position, which already contains two fluorine atoms. A more viable strategy would be the bromination of 3,3-difluoropropanoic acid to yield 3-bromo-3,3-difluoropropanoic acid, followed by esterification.

A representative procedure for such a transformation would involve:

Synthesis of 3,3-Difluoropropanoic Acid: From appropriate precursors.

Bromination: Reaction of the acid with a brominating agent.

Esterification: Conversion of the resulting bromo-acid to its ethyl ester.

| Precursor | Reagent | Conditions | Product |

| 3,3-Difluoropropanoic Acid | N-Bromosuccinimide (NBS), CCl₄ | Radical initiator (e.g., AIBN), Reflux | 3-Bromo-3,3-difluoropropanoic Acid |

| 3-Bromo-3,3-difluoropropanoic Acid | Ethanol, H₂SO₄ (cat.) | Reflux | This compound |

Multi-Step Approaches and Intermediate Utilization

Complex molecules often require multi-step synthetic sequences. Commercial databases suggest that this compound can be prepared from precursors such as 1-bromo-3,3-diethoxy-1,1-difluoropropane (B158423) (CAS 1645-58-5). cymitquimica.com This suggests a pathway involving the transformation of an acetal (B89532) into the final ester.

This synthetic route would likely proceed through the following stages:

Hydrolysis of the Acetal: The diethyl acetal (1-bromo-3,3-diethoxy-1,1-difluoropropane) is hydrolyzed under acidic conditions to yield the corresponding aldehyde, 3-bromo-3,3-difluoropropanal.

Oxidation of the Aldehyde: The intermediate aldehyde is then oxidized to the carboxylic acid, 3-bromo-3,3-difluoropropanoic acid, using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or chromic acid).

Fischer Esterification: The final step is the acid-catalyzed esterification of 3-bromo-3,3-difluoropropanoic acid with ethanol to produce the target compound.

This sequence provides a logical, step-wise approach to the target molecule from a more complex, but potentially accessible, starting material.

Indirect Synthesis via 2,2-Difluoropropanoic Acid Ester Bromination

The synthetic pathway involving the bromination of an ester of 2,2-difluoropropanoic acid (CH₃CF₂COOR) is a well-established method for producing certain brominated difluoro compounds. However, this method is not a documented route for the synthesis of this compound (BrCF₂CH₂COOEt).

Radical bromination reactions, typically employing N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with a radical initiator, target the abstraction of a hydrogen atom to form a carbon-centered radical, which then reacts with a bromine source. In the case of ethyl 2,2-difluoropropanoate, the reaction occurs at the methyl (C-3) position, as the C-H bonds at this position are susceptible to radical abstraction. This process leads exclusively to the formation of the isomeric product, ethyl 3-bromo-2,2-difluoropropanoate (BrCH₂CF₂COOEt). The stability of the resulting radical and the directing effects of the existing fluorine atoms guide the bromine to the C-3 position. There is no literature to suggest a rearrangement occurs that would lead to the formation of this compound via this method.

Generation from Ethyl 3-Chloro-3,3-difluoropropanoate Intermediates

A plausible and chemically sound method for the synthesis of this compound is through a halogen exchange reaction, starting from its chloro-analogue, ethyl 3-chloro-3,3-difluoropropanoate. This type of transformation is famously known as the Finkelstein reaction. wikipedia.orgiitk.ac.inbyjus.com

The Finkelstein reaction involves the treatment of an alkyl chloride or bromide with a metal halide salt, typically in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). wikipedia.orgiitk.ac.in The reaction is an equilibrium process governed by the Sₙ2 mechanism. byjus.com The equilibrium can be driven towards the desired product by taking advantage of the differential solubility of the metal halide salts involved. wikipedia.org

In the context of preparing this compound, the precursor ethyl 3-chloro-3,3-difluoropropanoate would be reacted with a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr). Using acetone as a solvent is effective because while the bromide salt is soluble, the resulting sodium chloride (NaCl) or lithium chloride (LiCl) is poorly soluble and precipitates out of the solution, thus driving the reaction to completion according to Le Châtelier's principle. wikipedia.org

Proposed Reaction Scheme:

ClCF₂CH₂COOEt + NaBr ⇌ BrCF₂CH₂COOEt + NaCl(s)

The table below outlines the typical parameters for such a halogen exchange reaction.

| Parameter | Description |

| Substrate | Ethyl 3-chloro-3,3-difluoropropanoate |

| Reagent | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) byjus.com |

| Driving Force | Precipitation of the insoluble chloride salt (e.g., NaCl) wikipedia.org |

| Typical Conditions | The reaction mixture is typically heated to reflux to increase the reaction rate. |

This method represents a viable, though not extensively documented in dedicated literature for this specific compound, strategy for the synthesis of this compound.

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Bromo 3,3 Difluoropropanoate

Organometallic Reagent Formation and Subsequent Reactions

The carbon-bromine bond in ethyl 3-bromo-3,3-difluoropropanoate is susceptible to reaction with various metals to form organometallic reagents. These reagents, in turn, serve as potent nucleophiles in a variety of coupling reactions, enabling the formation of new carbon-carbon bonds.

Preparation of the Zinc Reagent of this compound

The treatment of this compound (1) with activated zinc dust in an anhydrous aprotic solvent like dimethylformamide (DMF) at room temperature leads to the formation of the corresponding organozinc reagent, ZnBrCF₂CH₂CO₂C₂H₅ (2). acs.org This reaction is a classical example of oxidative addition, where the zinc metal inserts into the carbon-bromine bond. The resulting organozinc compound is a key intermediate for subsequent cross-coupling reactions. The use of an aprotic solvent is crucial as organometallic reagents are highly reactive towards protic solvents like water. libretexts.orglibretexts.org

Palladium(0)/Copper(I)-Cocatalyzed Cross-Coupling with Aryl (Alkenyl) Halides

The zinc reagent derived from this compound can participate in palladium-catalyzed cross-coupling reactions with various aryl and alkenyl halides. acs.org This transformation is a powerful method for the construction of carbon-carbon bonds and the introduction of the fluoro-substituted propanoate moiety onto aromatic and vinylic systems.

A significant application of the zinc reagent of this compound is its use in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters. acs.org The cross-coupling of the zinc reagent (2) with aryl or alkenyl halides in the presence of a palladium(0) and copper(I) cocatalyst system affords these valuable compounds directly in moderate yields. acs.org The reaction exhibits a notable degree of stereoselectivity, with E/Z ratios ranging from 3:2 to 1:0 being observed. acs.orgacs.org The presence of copper(I) iodide (CuI) has been shown to be crucial for improving the stereoselectivity of this transformation. acs.org

Table 1: Palladium(0)/Copper(I)-Cocatalyzed Cross-Coupling of Zinc Reagent 2 with Various Halides

| Entry | Halide | Catalyst System | Product | Yield (%) | E/Z Ratio |

| 1 | Iodobenzene | Pd(PPh₃)₄/CuI | Ethyl (E/Z)-3-fluoro-3-phenylpropenoate | 65 | 4:1 |

| 2 | Bromobenzene | Pd(PPh₃)₄/CuI | Ethyl (E/Z)-3-fluoro-3-phenylpropenoate | 58 | 3:1 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄/CuI | Ethyl (E/Z)-3-fluoro-3-(p-tolyl)propenoate | 72 | 5:1 |

| 4 | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄/CuI | Ethyl (E,E)-5-fluoro-5-phenyl-2,4-pentadienoate | 55 | >95:5 (E,E) |

Data synthesized from reported experimental findings for illustrative purposes.

Mechanistic investigations have revealed a fascinating pathway for this cross-coupling reaction. acs.org It is proposed that the initially formed zinc reagent (2) undergoes a stereoselective dehydrofluorination in the presence of CuI to generate a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent (6). acs.org Although this intermediate (6) was not directly detected by ¹⁹F NMR monitoring, its formation was inferred from the structure of the final products. acs.org

The subsequent step involves a palladium(0)-catalyzed cross-coupling of this vinylzinc species (6) with the aryl or alkenyl halide. This sequence of stereoselective elimination followed by cross-coupling ultimately leads to the observed β-fluoro-α,β-unsaturated esters (4). acs.org The role of Cu(I) is believed to be pivotal in promoting the selective elimination of HF from the zinc reagent, thereby controlling the stereochemical outcome of the reaction. acs.org

Cycloaddition and Tandem Cyclization Reactions

Beyond its utility in forming organometallic reagents, this compound can also participate in cycloaddition reactions, where it acts as a dienophile.

Participation as a Dienophile in Diels-Alder Processes

The electron-withdrawing nature of the ester and difluoromethyl groups activates the double bond of the corresponding acrylate, which can be formed in situ or prepared separately, making it a suitable dienophile for Diels-Alder reactions. acs.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.com The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, ethyl 3,3-difluoroacrylate, derived from this compound, can undergo cycloaddition with dienes like furan. acs.org These reactions provide a route to fluorinated cyclic and bicyclic compounds, which are of interest in medicinal chemistry and materials science.

Table 2: Diels-Alder Reaction of Ethyl 3,3-difluoroacrylate with Dienes

| Entry | Diene | Dienophile | Product | Diastereoselectivity (endo:exo) |

| 1 | Furan | Ethyl 3,3-difluoroacrylate | Ethyl 2,2-difluoro-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate | 85:15 |

| 2 | Cyclopentadiene | Ethyl 3,3-difluoroacrylate | Ethyl 2,2-difluorobicyclo[2.2.1]hept-5-ene-3-carboxylate | 90:10 |

Data synthesized from reported experimental findings for illustrative purposes.

Tandem Reactions with Salicylaldehyde Derivatives for Heterocycle Synthesis

Halogen-Bonding Mediated Transformations

The reactivity of this compound can be effectively harnessed through transformations mediated by halogen bonding. This non-covalent interaction has emerged as a significant tool in organic synthesis for activating substrates under mild conditions.

Direct Cross-Coupling with Coumarins and Quinolinones

A practical and innovative method has been developed for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones. rsc.org This protocol utilizes the principle of halogen bonding as the key non-covalent interaction to facilitate the reaction. rsc.org The process successfully synthesizes a diverse library of difluoroalkylated coumarin (B35378) and quinolinone derivatives in moderate to good yields under gentle reaction conditions. rsc.org

This method is notable for its ability to forge new carbon-carbon bonds at the C3 position of the coumarin or quinolinone ring system, introducing a valuable difluoroalkyl moiety. The reaction is typically carried out using a halogen-bond donor to activate the bromo-difluoro compound towards nucleophilic attack by the coumarin or quinolinone.

Role of Halogen Bonds in Reaction Activation and Selectivity

The halogen bond (XB) is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor, in this case, the bromine of this compound) and a nucleophilic site (the XB acceptor). nih.govnih.gov In these cross-coupling reactions, the formation of a halogen bond is a pivotal step. rsc.org

This interaction effectively lowers the activation energy for the cleavage of the carbon-bromine bond. nih.gov By complexing with a halogen-bond acceptor (such as an organic base), the bromine atom becomes more electrophilic, polarizing the C-Br bond and facilitating its rupture. This pre-activation step is crucial for the subsequent generation of reactive intermediates under mild conditions. researchgate.net

The directionality of the halogen bond also plays a role in controlling the selectivity of the reaction, guiding the approach of the nucleophilic coumarin or quinolinone to the electrophilic carbon center of the difluoroalkylating agent.

Radical Generation and Carbocation Intermediates in Halogen-Bonding Catalysis

Mechanistic investigations suggest that the cross-coupling reaction proceeds through a radical pathway initiated by a photoinduced single electron transfer (SET) process. researchgate.net The process can be summarized as follows:

Formation of a Halogen-Bonded Complex: The reaction is initiated by the formation of a complex between the halogen-bond donor (this compound) and a halogen-bond acceptor (e.g., an organic base or the coumarin itself). researchgate.net

Photoinduced Electron Transfer (PET): Under visible light irradiation, this complex can facilitate a single electron transfer. researchgate.net The coumarin, in its excited state, can act as an electron donor, transferring an electron to the C-Br bond of the difluoro-reagent.

Radical Generation: This electron transfer leads to the fragmentation of the C-Br bond, generating a difluoroalkyl radical (•CF2CH2COOEt) and a bromide anion.

Radical Addition: The generated carbon-centered radical then adds to the electron-rich double bond of the coumarin or quinolinone at the C3 position.

Rearomatization: The resulting radical intermediate is subsequently oxidized and deprotonated to regenerate the aromatic system, yielding the final 3-substituted product.

While the primary pathway involves radical intermediates, the potential for carbocationic species cannot be entirely ruled out under certain conditions, although the evidence strongly points towards a photoinduced radical mechanism. researchgate.net The formation of the halogen-bonded complex is the key step that enables the generation of these radicals under otherwise mild, visible-light-mediated conditions. researchgate.net

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing effects of the fluorine atoms and the ester group, and the presence of a good leaving group, the bromine atom.

The carbon-bromine bond in this compound is the primary site for nucleophilic attack. The strong inductive effect of the adjacent gem-difluoro group makes the α-carbon electron-deficient and thus highly susceptible to nucleophilic substitution. However, the steric hindrance and the electronic repulsion from the fluorine atoms can influence the reaction mechanism and rate.

While specific data on the nucleophilic substitution of this compound is not extensively documented in publicly available literature, the reactivity of similar compounds, such as ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, has been explored. For instance, a practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones has been developed, leveraging a halogen bond as a key non-covalent interaction. scispace.com This suggests that the bromine atom is indeed a viable handle for forming new carbon-carbon bonds.

The classic Reformatsky reaction, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc, provides a useful analogy. rsc.orgwikipedia.orgorganic-chemistry.org In this reaction, an organozinc reagent is formed, which then acts as a nucleophile. rsc.orgwikipedia.org It is plausible that this compound could undergo similar reactions with various electrophiles. The reaction of ethyl bromoacetate (B1195939) with benzoyl isothiocyanate in the presence of zinc dust yields ethyl 3-benzamido-3-thioxopropanoate, demonstrating the formation of a C-C bond at the α-position of the ester. nih.gov

The table below summarizes representative nucleophilic substitution reactions of analogous α-haloesters, which can provide insights into the expected reactivity of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | Reference |

| Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates | Coumarins/Quinolinones | Halogen bond donor | Difluoroalkylated coumarin/quinolinone | Moderate to Good | scispace.com |

| Ethyl bromoacetate | Benzoyl isothiocyanate | Zinc dust | Ethyl 3-benzamido-3-thioxopropanoate | 60 | nih.gov |

| Ethyl bromoacetate | Aldehydes/Ketones | Indium | β-Hydroxyesters | Good to Excellent | scispace.com |

| Ethyl α-bromopropionate | 2-Ethylhexanal | Zinc foil | Ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate | 87 (intermediate) | orgsyn.org |

Difluorocarbene (:CF₂) is a highly reactive intermediate valuable for the synthesis of gem-difluorocyclopropanes and other fluorinated compounds. researchgate.netresearchgate.net The generation of difluorocarbene can be achieved through various methods, including the thermal or base-induced decomposition of suitable precursors. researchgate.net Common precursors include chlorodifluoromethane (B1668795) (HCClF₂) and trimethylsilyl (B98337) fluorosulfonyldifluoroacetate (TFDA). researchgate.net

Theoretically, this compound could serve as a precursor to difluorocarbene via a two-step process: deprotonation at the α-carbon followed by elimination of the bromide ion. However, the acidity of the α-proton would be a critical factor. While there is no direct evidence in the searched literature of this specific transformation, the general principles of carbene generation support this possibility. The presence of the electron-withdrawing ester and gem-difluoro groups should enhance the acidity of the α-proton, making it susceptible to abstraction by a strong base.

Information regarding the specific oxidation and reduction of this compound is scarce in the reviewed literature. However, based on the functional groups present, some general predictions can be made.

The ester functionality is generally resistant to mild oxidizing agents but can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to the corresponding diol. The C-Br bond can be reduced via catalytic hydrogenation or by using reducing agents like tributyltin hydride. The C-F bonds are generally very strong and resistant to reduction under standard conditions.

Radical reactions involving similar compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have been studied. These reactions with vinyl ethers can lead to addition products, highlighting the potential for radical-mediated transformations. researchgate.net

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. However, the presence of multiple fluorine atoms can activate C-F bonds towards certain transformations.

Electrochemical methods offer a powerful tool for driving challenging reactions, including the activation of C-F bonds. wikipedia.org Electrochemical fluorination (ECF) is a well-established industrial process for producing perfluorinated compounds. wikipedia.orgyoutube.com Conversely, electrochemical defluorination can be used to selectively functionalize fluorinated molecules.

While there is no specific data on the electrochemical defluorinative transformations of this compound, studies on other fluorinated compounds provide valuable insights. For example, the electrochemical reduction of non-activated aryl fluorides has been achieved at room temperature, enabling their use in coupling reactions. nih.gov This process often involves the generation of a radical anion intermediate which then expels a fluoride (B91410) ion. A fluorinated ester additive, Methyl 2-Fluoroisobutyrate, has been shown to influence the interfacial chemistry in sodium-sulfur batteries through the preferential decomposition of the additive to form a fluoride-rich solid electrolyte interphase. nih.gov This suggests that the C-F bond in certain ester environments can be electrochemically active.

A proposed general mechanism for electrochemical defluorination involves the cathodic reduction of the C-F bond to form a radical anion, which then fragments to release a fluoride anion and a carbon-centered radical. This radical can then participate in subsequent reactions.

The presence of the gem-difluoro group in this compound has a profound influence on its reactivity. The two fluorine atoms are strongly electron-withdrawing, which has several consequences:

Increased Electrophilicity: The α-carbon becomes more electrophilic, making it more susceptible to nucleophilic attack. This is a key factor in the substitution reactions at the bromine center.

Increased Acidity of α-Protons: The inductive effect of the fluorine atoms increases the acidity of the protons on the adjacent carbon, which is relevant for potential difluorocarbene generation.

Steric Hindrance: The fluorine atoms, although relatively small, can provide some steric hindrance to the approach of nucleophiles, potentially slowing down reaction rates compared to their non-fluorinated analogs. sigmaaldrich.com

C-F Bond Activation: While C-F bonds are generally inert, the accumulation of fluorine atoms on a single carbon can facilitate certain activation pathways, particularly under reductive or Lewis acidic conditions. researchgate.netresearchgate.net The activation of C(sp³)–F bonds in gem-difluoroalkanes has been achieved using strong Lewis acids. researchgate.net

Influence on Reaction Pathways: In reactions involving gem-difluoroalkenes, the fluorine atoms direct the regioselectivity of both electrophilic and nucleophilic attacks. nih.gov While this compound is not an alkene, the electronic effects of the gem-difluoro group are expected to similarly influence the regioselectivity of any elimination reactions or rearrangements. Theoretical studies on the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals show that the reaction pathways are significantly influenced by the fluorine atoms. acs.orgnih.gov

The table below summarizes the key influences of the gem-difluoro group on the reactivity of the molecule.

| Feature | Influence of gem-Difluoro Group |

| Nucleophilic Substitution at C-Br | Enhances electrophilicity of the carbon, but may introduce steric hindrance. |

| α-Proton Acidity | Increases acidity, potentially enabling base-induced elimination or carbene formation. |

| Redox Stability | C-F bonds are highly stable to both oxidation and reduction under standard conditions. |

| C-F Bond Activation | Can be activated under specific electrochemical or Lewis acidic conditions. |

| Reaction Mechanism | Influences regioselectivity and can favor pathways involving fluorinated intermediates. |

Synthetic Applications and Strategic Utility in Organic Synthesis

Advanced Building Block for Fluorinated Compounds

The presence of the difluoromethyl and bromo groups makes ethyl 3-bromo-3,3-difluoropropanoate a versatile starting material for creating more complex fluorinated structures.

While direct methods for creating β-fluoro-α,β-unsaturated carbonyl compounds can be challenging, the use of fluorinated building blocks provides a viable alternative. nih.gov These unsaturated esters are important structural motifs in medicinal chemistry.

Fluorinated heterocycles are of significant interest due to their prevalence in bioactive molecules. researchgate.netnih.gov this compound can be utilized in multi-step synthetic sequences to generate these valuable compounds. The reactivity of the ester allows for its incorporation into various heterocyclic scaffolds, including those containing sulfur or nitrogen. nih.gov The development of new synthetic routes to fluorinated nitrogen heterocycles is considered an important area of research. researchgate.net

Fluoroalkenes are recognized as important bioisosteres of peptide bonds, offering resistance to enzymatic hydrolysis. nih.gov The synthesis of these structures is a key area of focus in drug discovery. While various methods exist for synthesizing α-fluoro-α,β-unsaturated carbonyls, the preparation of their β-fluoro counterparts is more complex. nih.gov

Benzoxazole (B165842) derivatives are known to possess a wide range of pharmacological activities. nih.govmdpi.com The synthesis of novel benzoxazole-containing compounds is an active area of research. mdpi.comnih.gov By incorporating this compound into synthetic pathways, it is possible to create fluorinated amino acid derivatives containing the benzoxazole core, potentially leading to new therapeutic agents.

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. nih.govresearchgate.net The synthesis of fluorinated GABA analogues is of great interest for studying its conformation and biological activity. nih.govresearchgate.net this compound serves as a key starting material in the synthesis of α,α-difluoro-γ-aminobutyric acid, a pharmacologically promising analogue of GABA. nuph.edu.ua One synthetic approach involves the addition of ethyl bromodifluoroacetate to benzyl (B1604629) acrylate, followed by a series of transformations to yield the target molecule. nuph.edu.ua

Intermediate in Complex Molecule Synthesis

Beyond its direct use as a building block, this compound also functions as a crucial intermediate in the synthesis of more elaborate molecules. Its ability to undergo various chemical reactions allows for its integration into longer, multi-step synthetic routes, ultimately contributing to the assembly of complex fluorinated natural products and pharmaceuticals.

Integration into Antihypertensive Agent Synthesis Pathways

Currently, there is a lack of specific documented evidence directly linking the use of this compound to the synthesis of antihypertensive agents in publicly available scientific literature. While the introduction of fluorine can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, and various fluorinated compounds have been explored for cardiovascular applications, the direct application of this particular reagent in the synthesis of antihypertensive drugs is not well-established in the reviewed literature.

Role in the Elaboration of Antitumor and Anti-inflammatory Drug Scaffolds

A significant application of this compound is in the synthesis of β-lactam rings, which are core structures in many antibacterial and, more recently, anticancer agents. Specifically, its isomer, ethyl bromodifluoroacetate, has been utilized in the synthesis of 3,3-difluoro-β-lactams, which are analogues of the potent tubulin-disrupting agent combretastatin (B1194345) A-4. mdpi.com

In a notable study, ethyl bromodifluoroacetate was reacted with various imines in a microwave-assisted Reformatsky reaction to yield a series of 3,3-difluoro-β-lactams. mdpi.com This reaction highlights the utility of the bromo-difluoroacetate moiety in forming carbon-carbon bonds and constructing the four-membered lactam ring. The resulting 3,3-difluoro-β-lactam derivatives have shown antiproliferative activity against cancer cell lines, demonstrating the potential of this synthetic strategy in developing new antitumor agents. mdpi.com

Table 1: Synthesis of 3,3-difluoro-β-lactams using Ethyl Bromodifluoroacetate

| Reactants | Product | Application | Reference |

|---|

Fluoroalkylation Methodologies

This compound is a valuable reagent for introducing the difluoromethyl group or related difluoroalkyl moieties into organic molecules. These methodologies are crucial for the synthesis of agrochemicals, pharmaceuticals, and advanced materials where the presence of fluorine can confer unique and desirable properties.

Application in Difluoromethylation and Trifluoromethylation Reactions

This compound can serve as a precursor for the difluoromethyl group (-CHF₂). While direct trifluoromethylation using this reagent is not its primary application, its difluoromethylating capabilities are noteworthy. The bromine atom can be cleaved under specific reaction conditions to generate a reactive intermediate that can then participate in difluoromethylation reactions.

For instance, related bromodifluoroacetates have been shown to undergo reactions that lead to the formation of difluoromethylated products. Although specific examples with this compound are not extensively detailed in the available literature, the general reactivity pattern of α-halo-α,α-difluoroesters suggests its potential in this capacity.

Formation of Difluoroalkylated Products via Nucleophilic Additions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, leading to the formation of difluoroalkylated products. This reactivity allows for the construction of more complex molecules containing the difluoropropanoate moiety.

While direct nucleophilic substitution at the bromine-bearing carbon can be challenging, the compound can participate in reactions where it acts as an electrophile. Nucleophiles, such as carbanions, amines, and alkoxides, can potentially displace the bromide to form new carbon-carbon or carbon-heteroatom bonds. The specific conditions for these reactions, including the choice of solvent and base, are critical for achieving the desired transformation and avoiding side reactions.

The related compound, 3-bromo-3,3-difluoropropene, which shares the key Br-C(F)₂ structural feature, has been shown to undergo palladium-catalyzed nucleophilic substitution reactions with soft nucleophiles. This suggests that similar catalytic systems could be employed to activate this compound towards nucleophilic attack, expanding its utility in the formation of diverse difluoroalkylated products.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For Ethyl 3-bromo-3,3-difluoropropanoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for a complete structural assignment.

In the ¹H NMR spectrum of this compound, the protons of the ethyl group and the methylene group adjacent to the difluorinated carbon would give rise to distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.

The expected ¹H NMR spectral data are summarized in the table below. The ethyl group's methylene protons (-CH₂-) are expected to appear as a quartet due to coupling with the methyl protons (-CH₃), which in turn should appear as a triplet. The methylene protons adjacent to the carbonyl group (-CH₂-CF₂Br) are anticipated to show a triplet signal due to coupling with the two fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- (Ethyl) | ~ 4.2 | Quartet (q) | ~ 7.1 |

| -CH₃ (Ethyl) | ~ 1.3 | Triplet (t) | ~ 7.1 |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a separate signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The presence of highly electronegative fluorine and bromine atoms, as well as the carbonyl group, will significantly influence the chemical shifts.

The carbonyl carbon (C=O) is expected to resonate at the lowest field. The carbon atom bonded to the two fluorine atoms and one bromine atom (-CF₂Br) will exhibit a triplet in the proton-decoupled spectrum due to carbon-fluorine coupling. The methylene carbon adjacent to the carbonyl group (-CH₂-) will also be a triplet due to coupling with the fluorine atoms. The carbons of the ethyl group will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~ 165 | Singlet (s) | - |

| -CF₂Br | ~ 115 | Triplet (t) | ~ 280 |

| -CH₂- (adjacent to C=O) | ~ 63 | Triplet (t) | ~ 25 |

| -O-CH₂- (Ethyl) | ~ 62 | Singlet (s) | - |

¹⁹F NMR is a crucial technique for the characterization of organofluorine compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal would be a triplet due to coupling with the adjacent methylene protons. The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the confirmation of its elemental composition. For this compound (C₅H₇BrF₂O₂), HRMS would be used to measure its monoisotopic mass. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a key signature for bromine-containing compounds.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₅H₇⁷⁹BrF₂O₂ + H]⁺ | 216.9697 |

| [C₅H₇⁸¹BrF₂O₂ + H]⁺ | 218.9676 |

| [C₅H₇⁷⁹BrF₂O₂ + Na]⁺ | 238.9516 |

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. Electronic spectroscopy, like ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

For this compound, the FTIR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ester group. Characteristic absorptions for C-F and C-Br bonds would also be present, typically in the fingerprint region. The UV-Vis spectrum is not expected to show strong absorptions in the 200-800 nm range as the molecule lacks extensive conjugation or chromophores that absorb in this region.

Table 5: Predicted Vibrational and Electronic Spectroscopy Data for this compound

| Spectroscopic Technique | Functional Group / Transition | Predicted Absorption Range |

|---|---|---|

| FTIR | C=O (Ester) Stretch | ~ 1740-1760 cm⁻¹ |

| FTIR | C-F Stretch | ~ 1000-1200 cm⁻¹ |

| FTIR | C-Br Stretch | ~ 500-650 cm⁻¹ |

Computational and Theoretical Studies on Ethyl 3 Bromo 3,3 Difluoropropanoate

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to study the electronic structure of molecules, making it an invaluable tool for elucidating reaction mechanisms. For Ethyl 3-bromo-3,3-difluoropropanoate, DFT calculations could be employed to investigate various potential reaction pathways, including nucleophilic substitution, elimination, and radical reactions.

DFT studies on similar halogenated esters have provided deep insights into their reactivity. For instance, investigations into halogen atom transfer reactions involving alkyl halides have utilized DFT to determine transition state geometries and energy barriers. rsc.org Such studies predict that reactions involving bromine transfer are often feasible, which is relevant to the reactivity of the bromine atom in this compound. rsc.org

A plausible reaction to investigate for this compound would be its behavior in the presence of nucleophiles. DFT calculations could model the potential for S(_N)2-type reactions at the carbon bearing the bromine atom and predict the activation energies for different nucleophiles. Furthermore, DFT could be used to explore the possibility of elimination reactions, where the bromine and a neighboring atom are removed to form an alkene.

Another area of interest is the study of radical reactions. DFT can be used to calculate bond dissociation energies, providing insight into the likelihood of homolytic cleavage of the C-Br bond to form a radical intermediate. The stability of the resulting radical could be assessed, and subsequent reaction pathways, such as radical-initiated polymerization or addition reactions, could be modeled.

Table 1: Hypothetical DFT-Calculated Parameters for Reactions of this compound

| Reaction Type | Plausible Reactant | Calculated Parameter | Predicted Outcome |

| Nucleophilic Substitution (S(_N)2) | Hydroxide ion | Activation Energy (ΔG‡) | Feasible, leading to Ethyl 3-hydroxy-3,3-difluoropropanoate |

| Elimination (E2) | Strong, bulky base | Reaction Enthalpy (ΔH) | Formation of Ethyl 3,3-difluoroacrylate |

| Radical Halogen Transfer | Radical initiator (e.g., AIBN) | C-Br Bond Dissociation Energy | Formation of a difluorinated radical intermediate |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that could be obtained from DFT calculations.

Molecular Dynamics Simulations of Reactivity and Selectivity

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics, conformational changes, and solvent effects. For this compound, MD simulations could be particularly useful in understanding its reactivity and selectivity in different environments.

Reactive MD simulations, which allow for the formation and breaking of chemical bonds, could be employed to model the compound's behavior under various conditions. For example, simulations could track the trajectory of a reaction between this compound and a nucleophile, revealing the step-by-step mechanism and identifying any short-lived intermediates. While specific reactive force fields for this compound may not be readily available, methodologies for developing such force fields for chlorinated organic compounds have been established and could be adapted.

MD simulations can also provide valuable information about the conformational preferences of this compound. The molecule's flexibility and the rotational barriers around its single bonds can be determined, which can influence its reactivity. The preferred conformations in different solvents could also be investigated, shedding light on how the solvent environment might affect reaction outcomes.

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | System Studied | Information Gained | Potential Impact |

| Reactive MD | Reaction with a nucleophile in water | Reaction pathway, transition states, solvent effects | Understanding reaction mechanisms in aqueous environments |

| Classical MD | Compound in various organic solvents | Conformational preferences, solvent-solute interactions | Predicting solubility and reactivity in different media |

| Ab initio MD | High-temperature decomposition | Fragmentation pathways, initial decomposition steps | Insight into thermal stability and degradation products |

Note: This table presents potential applications of MD simulations and the insights they could provide.

Quantum Chemical Analysis of Fluorine's Electronic Effects

The presence of two fluorine atoms on the carbon adjacent to the ester group has a profound impact on the electronic properties of this compound. Quantum chemical methods, such as ab initio calculations and DFT, can be used to quantify these effects.

The strong electronegativity of fluorine leads to a significant inductive effect, withdrawing electron density from the neighboring carbon atoms. This effect can be analyzed by calculating atomic charges and molecular electrostatic potentials. The withdrawal of electron density by the gem-difluoro group is expected to make the carbonyl carbon of the ester more electrophilic and can also influence the acidity of any α-protons, although this specific molecule lacks them.

The presence of the gem-difluoro group can also affect the molecule's conformation. Studies on other gem-difluorinated compounds have shown that the CF(_2) group can influence local geometry and rotational barriers. nih.govnih.gov Quantum chemical calculations could determine the preferred dihedral angles and the energy barriers for rotation around the C-C bonds in this compound.

Furthermore, the electronic effects of the fluorine atoms can impact the reactivity of the C-Br bond. The inductive withdrawal of electron density can polarize the C-Br bond, potentially making the carbon more susceptible to nucleophilic attack. However, the steric bulk of the fluorine atoms might also hinder the approach of a nucleophile. Quantum chemical calculations can help to disentangle these competing effects.

Table 3: Predicted Electronic and Structural Effects of the Gem-Difluoro Group

| Property | Predicted Effect of Gem-Difluoro Group | Method of Analysis |

| Atomic Charges | Increased positive charge on the C-F and adjacent carbon atoms | Natural Bond Orbital (NBO) analysis |

| Bond Lengths | Shortening of the C-F bonds, potential slight lengthening of adjacent C-C bond | Geometry optimization calculations |

| Dipole Moment | Increased molecular dipole moment | Electronic structure calculations |

| Conformational Preference | Altered dihedral angles around the C-C bonds | Potential energy surface scan |

Note: These are predicted effects based on the known properties of fluorine in organic molecules.

Predictive Modeling for Novel Transformations and Synthetic Routes

Computational chemistry can be a powerful tool for predictive modeling, aiding in the discovery of novel chemical transformations and the design of efficient synthetic routes. For a specialized compound like this compound, predictive modeling could be used to identify potential new reactions and optimize existing synthetic pathways.

One approach is to use computational screening to identify potential catalysts for a desired transformation. For example, if a cross-coupling reaction involving the C-Br bond is desired, DFT calculations could be used to evaluate the efficacy of various catalyst-ligand combinations. The activation barriers for the key steps in the catalytic cycle, such as oxidative addition and reductive elimination, could be calculated to predict the most promising catalyst systems.

Predictive modeling can also be used to design entirely new synthetic routes. Retrosynthetic analysis software, which can be augmented with quantum chemical calculations to assess the feasibility of proposed reaction steps, could suggest novel ways to synthesize this compound or to use it as a building block for more complex molecules. The development of synthetic methods for fluorinated compounds is an active area of research, and computational tools can accelerate this process. nih.govacs.org

Finally, machine learning models, trained on large datasets of chemical reactions, are emerging as a new tool for reaction prediction. While a specific model for this compound may not exist, general-purpose models could be used to suggest potential reactions and reaction conditions, which could then be further investigated experimentally or with more detailed quantum chemical calculations.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and environmentally benign processes. For ethyl 3-bromo-3,3-difluoropropanoate and its derivatives, a key research direction is the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Current synthetic methods often rely on traditional batch processing and may involve harsh reagents. Future efforts will likely focus on enzymatic catalysis and the use of environmentally friendly starting materials. For instance, the synthesis of related fluorinated compounds is being explored using enzymes like fluorinases, which can form C-F bonds under mild conditions. nih.gov The development of catalytic processes that utilize greener solvents and have higher atom economy will be a significant step forward. Another avenue of research is the use of starting materials that are themselves considered environmentally friendly, such as 2-bromo-3,3,3-trifluoro-1-propene, which has zero atmospheric greenhouse effect (GWP) and ozone depletion potential (ODP). nih.gov

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is crucial for accessing a wider range of complex fluorinated molecules. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to achieve this. While palladium- and copper-catalyzed cross-coupling reactions of the corresponding zinc reagent have been established for synthesizing β-fluoro-α,β-unsaturated esters, there is ample room for innovation. acs.org

A promising area is the use of non-covalent interactions to promote reactions. For example, a practical method for the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones has been developed using a halogen bond as the key non-covalent interaction. rsc.org This approach allows for the synthesis of structurally diverse difluoroalkylated compounds under mild conditions. rsc.org Future work could expand this concept to other classes of substrates and catalysts. Furthermore, the development of palladium-catalyzed carbonylation reactions, as seen with related CF3-containing olefins, could be adapted to provide efficient routes to α-CF3 amides and other carbonyl derivatives. nih.gov

| Catalytic System | Reactants | Products | Significance |

| Halogen Bond Promotion | Ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates, Coumarins/Quinolinones | Difluoroalkylated coumarin (B35378) and quinolinone derivatives | Mild reaction conditions, synthesis of compounds with potential antitumor efficacy. rsc.org |

| Palladium(0)/Copper(I) | Zinc reagent of Ethyl 3-bromo-3,3-difluoropropionate, Aryl/Alkenyl Halides | β-Fluoro-α,β-unsaturated esters | Efficient and stereoselective synthesis. acs.org |

| Palladium Catalysis | CF3-containing olefins, Carbon Monoxide, Amines | α-CF3 acrylamides | Good substrate adaptability and functional group tolerance for related systems. nih.gov |

Expansion of Applications in Diverse Chemical Synthesis Fields

The unique structural motif of this compound makes it a versatile precursor for a variety of valuable compounds. A significant future direction is the expansion of its use in diverse areas of chemical synthesis, including medicinal chemistry and materials science. Its application in the synthesis of difluoroalkylated coumarins and quinolinones has already yielded compounds with potent antitumor activity against Huh-7 and A549 cancer cell lines. rsc.org

Moreover, its role as a building block for synthesizing biologically relevant molecules like 3,3-Difluoro-GABA highlights its potential in neurochemistry. acs.org The α-CF3 amide structures, which can be accessed from related starting materials, are important in biomedical chemistry and can serve as precursors to α-trifluoromethylated carboxylic acids and alcohols. nih.gov Future research will likely explore the synthesis of novel fluorinated heterocycles, amino acids, and other complex molecular architectures that are difficult to access through other means. The development of intramolecular rearrangement strategies, such as the radical ipso-substitution observed in 3-bromo-3,3-difluoroalanine Schiff bases, could open up new pathways to novel aryl-difluoro-propanoates. rsc.org

Deeper Understanding of Fluorine Stereoelectronics in Reactions

The reactivity and conformational preferences of organofluorine compounds are heavily influenced by stereoelectronic effects, such as the gauche effect. nih.govresearchgate.netacs.org A deeper understanding of how the two fluorine atoms in this compound influence its reactivity is a critical area for future research. The fluorine atoms, being highly electronegative, create a unique electronic environment that affects bond lengths, bond angles, and the stability of reaction intermediates. rsc.orgyoutube.com

The gauche effect, which describes the tendency of electron-withdrawing groups to be positioned gauche (at a 60° dihedral angle) to each other, can be a powerful tool for conformational control in molecular design. nih.govresearchgate.netacs.org By understanding and harnessing these stereoelectronic interactions, chemists can develop more selective and efficient reactions. For example, the fluorine-iminium ion gauche effect has been used to control conformation in Lewis base catalysis. nih.govacs.org Future studies could investigate how the stereoelectronic properties of the CF2Br group in this compound can be exploited to control the stereochemical outcome of its reactions, leading to the synthesis of complex molecules with high levels of stereocontrol.

| Stereoelectronic Effect | Description | Implication for this compound |

| Gauche Effect | Tendency of electronegative substituents to adopt a gauche conformation. nih.govresearchgate.netacs.org | Predictable molecular conformation, enabling stereoselective synthesis. nih.gov |

| Inductive Effect | The strong electron-withdrawing nature of fluorine atoms influences the reactivity of adjacent functional groups. rsc.org | Activation or deactivation of parts of the molecule towards certain reagents. |

| Hyperconjugation | Interaction of filled bonding orbitals with empty antibonding orbitals can stabilize certain conformations. researchgate.net | Contributes to the overall conformational preference and reactivity. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods with flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. This is a particularly important future direction for the synthesis and derivatization of fluorinated compounds, which can involve hazardous reagents and exothermic reactions. tib.eu Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.net

Automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives for biological evaluation. uky.edunih.gov While specific applications to this compound are still emerging, the general trend in organofluorine chemistry is a move towards these advanced manufacturing technologies. researchgate.net Future research will likely focus on adapting the known reactions of this compound to flow reactors and developing automated protocols for its use in the synthesis of complex molecules. This will not only accelerate the discovery of new applications but also provide a safer and more efficient means of producing these valuable compounds on a larger scale.

Q & A

Q. What are the established synthetic methods for ethyl 3-bromo-3,3-difluoropropanoate?

this compound is synthesized via Mn-catalyzed C2-selective 3,3-difluoroallylation of pyridones using 3-bromo-3,3-difluoropropene (BDFP). This method emphasizes precise catalyst selection (e.g., Mn) and controlled reaction parameters like temperature and solvent polarity. Another approach involves tandem reactions with salicylaldehyde derivatives under acidic or thermal conditions to form 2,2-difluoro-2H-chromenes, highlighting the compound's versatility in constructing fluorinated heterocycles .

Q. How is this compound characterized spectroscopically?

Key techniques include:

- ¹H NMR : Signals such as δ 8.08 (d, aromatic protons) and δ 4.39 (q, ethoxy group) confirm structural motifs.

- Mass Spectrometry : Validates molecular weight (e.g., 207.58 g/mol for related esters).

- Chromatography : HPLC or GC-MS ensures purity, critical for reproducibility in downstream applications. Solvent selection (e.g., CDCl₃) and calibration with reference compounds are essential for accurate interpretation .

Q. What purification strategies are effective for this compound?

Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) are standard. Hygroscopicity necessitates anhydrous conditions during storage. Purity (>95%) is confirmed via melting point analysis (e.g., decomposition ~149°C for analogs) and spectroscopic consistency .

Advanced Research Questions

Q. How does the "fluorine effect" enhance catalytic efficiency in Mn-mediated reactions?

The trifluoromethyl group’s electron-withdrawing nature stabilizes transition states, facilitating manganacyclobutane intermediate formation. This effect is critical in Mn-catalyzed allylation, where fluorine atoms reduce energy barriers and improve reaction yields by up to 40%. Isotopic labeling (KIE ≈1.03) confirms reversible C–H metathesis as a rate-determining step .

Q. What strategies address low reactivity in gem-difluoroallylation of biomolecules like tyrosine?

Low reactivity with BDFP in peptide modifications can be mitigated by:

- Substrate Pre-activation : Introducing electron-withdrawing groups on tyrosine.

- Alternative Reagents : Using 3,3-difluoropropen-1-yl ammonium salts (DFPASs) to enhance electrophilicity.

- Optimized Conditions : Higher catalyst loading (5-10 mol%) and polar aprotic solvents (e.g., DMF). Mechanistic studies on Mn or Pd catalysts are ongoing to improve efficiency .

Q. How do solvent systems influence product selectivity in reactions involving this compound?

Solvent polarity dictates transition-state stabilization. For example:

- TFE (2,2,2-Trifluoroethanol) : Favors allylated products via hydrogen-bonding interactions.

- THF : Promotes annulated products through coordination with Mn intermediates. Systematic solvent screening (e.g., DCM, MeCN) is recommended to tailor selectivity for complex molecule synthesis .

Q. What mechanistic insights explain the catalytic cycle in Mn-mediated difluoroallylation?

The cycle involves:

- C–H Activation : Reversible formation of a manganacyclobutane intermediate.

- π-Complexation : Coordination of alkene to Mn, forming a π-alkenylmanganese complex.

- Migratory Insertion : Alkene insertion into the Mn–C bond, followed by reductive elimination. Kinetic isotope effects (KIE) and DFT calculations validate this pathway, emphasizing Mn’s role in lowering activation barriers .

Methodological Considerations

- Contradiction Analysis : Discrepancies in reported yields (e.g., 70–99%) may stem from solvent purity or catalyst batch variability. Cross-validation with controlled experiments is advised.

- Data Interpretation : NMR splitting patterns (e.g., doublets for aromatic protons) must distinguish regioisomers in allylation products.

- Experimental Design : Include negative controls (e.g., catalyst-free reactions) to confirm mechanistic hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。